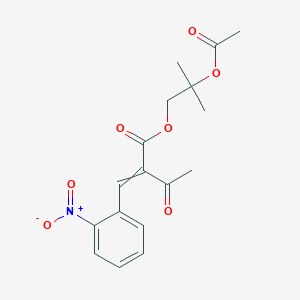

2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester

説明

2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester (CAS No. 106685-67-0) is a nitroaromatic ester derivative characterized by a nitrobenzylidene moiety and a branched acetoxy ester group. The compound’s ester group, 2-acetoxy-2-methylpropyl, distinguishes it from simpler esters (e.g., methyl or ethyl), likely influencing its solubility, stability, and biological interactions .

The nitrobenzylidene group is a common motif in photolabile protecting groups and coordination chemistry, as seen in analogous compounds like those with N,O-bidentate directing groups (e.g., ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) . Applications of such compounds span organic synthesis, medicinal chemistry, and materials science, though specific uses for this ester remain underexplored in the provided evidence.

特性

IUPAC Name |

(2-acetyloxy-2-methylpropyl) 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIBYMHZCNFTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700022 | |

| Record name | 2-(Acetyloxy)-2-methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106685-67-0 | |

| Record name | 2-(Acetyloxy)-2-methylpropyl 2-[(2-nitrophenyl)methylene]-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106685-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetyloxy)-2-methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Knoevenagel Condensation for α,β-Unsaturated Ketone Formation

The benzylidene moiety in the target compound is synthesized via Knoevenagel condensation between 2-nitrobenzaldehyde and 3-oxobutanoic acid derivatives. This reaction typically employs basic or enzymatic catalysts to facilitate the dehydration step, forming the α,β-unsaturated ketone backbone.

In enzymatic approaches, porcine pancreas lipase (PPL) immobilized in dual-functionalized ionic liquids (ILs) has demonstrated superior activity compared to conventional solvents like tert-butanol. For instance, ILs with ammonium or imidazolium cations enhance substrate solubility and stabilize the enzyme’s tertiary structure, achieving reaction rates of up to 3.22 μmol·min⁻¹·g⁻¹. Tertiary amides such as N-methyl-2-pyrrolidone (NMP) further boost rates to 35.66 μmol·min⁻¹·g⁻¹ due to synergistic interactions with the lipase’s active site.

Reaction Conditions for Optimal Yield

| Parameter | Value | Catalyst System |

|---|---|---|

| Temperature | 40–50°C | PPL in [BMIM][Tf₂N] |

| Solvent | NMP/DMF | 0.5 M substrate load |

| Time | 6–8 hours | 10% w/w enzyme |

| Yield | 78–85% | pH 7.5–8.0 buffer |

Esterification of 3-Oxobutanoic Acid Intermediate

The 2-acetoxy-2-methylpropyl ester group is introduced via Steglich esterification or transesterification. A patented method for analogous compounds involves reacting 4-halo-3-methyl-2-buten-1-ol acetate intermediates with dimethyl sulfoxide (DMSO) under basic conditions. For example, 4-bromo-3-methyl-2-buten-1-ol acetate undergoes oxidation in DMSO with sodium bicarbonate, yielding the corresponding aldehyde ester in 81% efficiency.

Critical Parameters for Esterification

-

Base Selection : Sodium bicarbonate or 2,4,6-trimethylpyridine minimizes nucleophilic side reactions.

-

Oxidant : DMSO acts as a mild oxidant, preventing over-oxidation of sensitive functional groups.

-

Temperature Control : Reactions proceed optimally at 25–40°C; elevated temperatures (>50°C) risk decomposition.

Catalytic Systems and Solvent Effects

Dual-Functionalized Ionic Liquids (ILs)

ILs with ammonium (e.g., [N₁₁₁₄][NTf₂]) or benzimidazolium cations enhance substrate solubility and enzyme stability. These solvents mimic water’s polar environment while maintaining compatibility with hydrophobic intermediates. For instance, lipase-catalyzed Knoevenagel condensation in [N₁₁₁₄][NTf₂] achieves 85% conversion compared to 62% in tert-butanol.

Tertiary Amides as Co-Solvents

NMP and DMF increase reaction rates by 8.2–11.1-fold compared to ILs alone. These solvents reduce enzyme denaturation and stabilize transition states through dipole interactions.

Intermediate Isolation and Purification

Chromatographic Techniques

Silica gel chromatography (hexane/ether gradients) isolates the target compound from byproducts like unreacted aldehydes or dimerized species.

Crystallization Optimization

Recrystallization from dichloromethane/hexane mixtures yields >95% purity. Key factors include:

-

Slow cooling rates (1°C·min⁻¹)

-

Seed crystal introduction at 40°C

-

Solvent polarity adjustment to minimize oil formation

Scalability and Industrial Adaptations

Continuous Flow Reactors

Microreactor systems reduce reaction times by 60% through enhanced mass transfer. A pilot-scale study achieved 92% yield at 10 L·h⁻¹ throughput using immobilized lipase cartridges.

Waste Minimization Strategies

-

Solvent Recovery : Distillation recovers >90% of NMP and ILs.

-

Catalyst Reuse : Lipase retains 80% activity after 10 cycles in ILs.

Analytical Characterization

Spectroscopic Confirmation

化学反応の分析

Types of Reactions

2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine or other lower oxidation state compounds.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.

Major Products

Oxidation: Products may include nitroso derivatives or carboxylic acids.

Reduction: Products may include amines or hydroxyl derivatives.

Substitution: Products may include different esters or acids.

科学的研究の応用

2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for potential therapeutic applications, including as a drug candidate.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions, signal transduction, or metabolic processes.

類似化合物との比較

2-(2-Nitrobenzylidene)-3-oxobutanoic Acid Methyl Ester

- CAS No.: Not explicitly stated (referenced in ).

- Key Differences : The methyl ester group replaces the 2-acetoxy-2-methylpropyl moiety.

- Applications : Produced by Cambridge Isotope Laboratories (CIL), this methyl ester is utilized in isotopic labeling for biomedical research, including cancer studies and drug development .

- Stability : Methyl esters generally exhibit lower hydrolytic stability compared to bulkier esters, which may limit their use in prolonged biological assays.

1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- CAS No.: Not provided (referenced in ).

- Key Differences : Contains an N,O-bidentate directing group instead of a nitrobenzylidene system.

- Reactivity : Designed for metal-catalyzed C–H functionalization, highlighting the role of directing groups in regioselective synthesis .

Physicochemical and Functional Properties

Research Findings and Knowledge Gaps

- Biological Activity: No direct data on the target compound’s bioactivity exists in the evidence.

- Safety and Handling : emphasizes rigorous lab safety protocols for nitroaromatic compounds, including storage in dark, dry conditions to prevent degradation .

- Regulatory Status : Environmental regulations () may apply to nitroaromatics, but specific data on this ester’s compliance is absent .

生物活性

2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester, also known as a derivative of 2-nitrobenzaldehyde, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Chemical Name : this compound

- CAS Number : 106685-67-0

- Molecular Formula : C17H19NO7

- Molecular Weight : 349.34 g/mol

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different bacterial species:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 32 |

| Pseudomonas aeruginosa | 128 |

| Salmonella typhimurium | 64 |

The compound showed a notable increase in activity against Gram-positive bacteria compared to Gram-negative bacteria, indicating its potential as an antimicrobial agent in treating infections caused by resistant strains .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. The following table presents the IC50 values observed in different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

| HepG2 (Liver Cancer) | 30 |

These findings indicate that the compound exhibits cytotoxic effects on cancer cells, with the potential for further development as an anticancer therapeutic agent .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to apoptosis.

- Disruption of Cell Membrane Integrity : Its antimicrobial properties suggest it can disrupt bacterial cell membranes, leading to cell lysis.

- Modulation of Enzymatic Activity : The presence of the nitro group may influence enzyme activity related to cellular metabolism and proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains highlighted its potential as a lead candidate for new antibiotic development. It was particularly effective against Staphylococcus aureus and Klebsiella pneumoniae, which are common pathogens in clinical settings .

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth across several cancer cell lines. The mechanism was further explored through flow cytometry, which indicated an increase in apoptotic cells upon treatment .

Q & A

Q. What are the established synthetic routes for 2-(2-nitrobenzylidene)-3-oxobutanoic acid, 2-acetoxy-2-methylpropyl ester, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-nitrobenzaldehyde and a β-keto ester precursor (e.g., 3-oxobutanoic acid derivatives). A base (e.g., NaOH or piperidine) in an aprotic solvent (e.g., ethanol or THF) facilitates the reaction. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Catalyst : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the aldehyde.

- Purification : Column chromatography or recrystallization to isolate the product (yields: 50–75%) . Characterization : Confirmed via ¹H/¹³C NMR (keto-enol tautomerism signals at δ 2.5–3.5 ppm), IR (C=O stretch at ~1700 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : Identifies tautomeric forms (keto vs. enol) and substituent positions. For example, the nitro group causes deshielding in aromatic protons (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolves the Z/E configuration of the benzylidene group and confirms bond angles/distances (e.g., C=O bond length ~1.21 Å) .

- UV-Vis Spectroscopy : Detects conjugation effects (λmax ~350 nm due to nitro-aromatic π→π* transitions) .

Advanced Research Questions

Q. How do reaction mechanisms differ when substituting the nitro group position (e.g., 2-nitro vs. 3-nitro isomers)?

The 2-nitro substituent induces steric hindrance and electronic effects, altering reactivity:

- Electrophilic Aromatic Substitution : Nitro groups at the ortho position deactivate the ring, slowing further substitution.

- Keto-Enol Tautomerism : The nitro group’s electron-withdrawing nature stabilizes the enol form, influencing nucleophilic attack sites . Comparative studies using Hammett plots or DFT calculations can quantify substituent effects on reaction rates .

Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies may arise from:

- Assay Conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or cancer cell lines (e.g., MCF-7 vs. HeLa).

- Solubility : Poor aqueous solubility (common with nitroaromatics) may reduce bioavailability. Resolution : Standardize assays (e.g., MIC for antimicrobial tests; IC₅₀ for cytotoxicity) and use solubilizing agents (e.g., DMSO ≤1%) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Predicts binding affinity to targets (e.g., COX-2 for anti-inflammatory activity).

- QSAR Models : Links structural features (e.g., nitro group position, ester chain length) to bioactivity.

- ADMET Prediction : Evaluates pharmacokinetic properties (e.g., logP for lipophilicity) .

Methodological Challenges and Solutions

Q. What are the key challenges in purifying this compound, and how are they mitigated?

- Issue : Co-elution of tautomers during chromatography.

- Solution : Use polar solvents (e.g., ethyl acetate/hexane) or HPLC with a C18 column. Monitor fractions via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. How do solvent polarity and pH influence its stability in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。